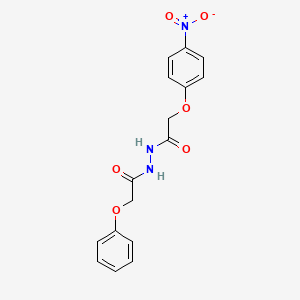
2-(4-nitrophenoxy)-N'-(phenoxyacetyl)acetohydrazide
Overview
Description
2-(4-nitrophenoxy)-N’-(phenoxyacetyl)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of nitrophenoxy and phenoxyacetyl groups attached to an acetohydrazide backbone, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N’-(phenoxyacetyl)acetohydrazide typically involves the reaction of 4-nitrophenoxyacetic acid with hydrazine hydrate to form 2-(4-nitrophenoxy)acetohydrazide. This intermediate is then reacted with phenoxyacetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 2-(4-nitrophenoxy)-N’-(phenoxyacetyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenoxy)-N’-(phenoxyacetyl)acetohydrazide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenoxy group can be displaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The hydrazide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and hydrazines.
Common Reagents and Conditions
Nucleophilic Substitution: Phenolate ions in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxy derivatives.
Reduction: 2-(4-aminophenoxy)-N’-(phenoxyacetyl)acetohydrazide.
Hydrolysis: 4-nitrophenoxyacetic acid and phenoxyacetyl hydrazine.
Scientific Research Applications
2-(4-nitrophenoxy)-N’-(phenoxyacetyl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-N’-(phenoxyacetyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy and phenoxyacetyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenoxyacetic acid hydrazide
- 2-(4-nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine
Uniqueness
2-(4-nitrophenoxy)-N’-(phenoxyacetyl)acetohydrazide is unique due to the presence of both nitrophenoxy and phenoxyacetyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that may lack one of these groups.
Properties
IUPAC Name |
N'-[2-(4-nitrophenoxy)acetyl]-2-phenoxyacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c20-15(10-24-13-4-2-1-3-5-13)17-18-16(21)11-25-14-8-6-12(7-9-14)19(22)23/h1-9H,10-11H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNGKJKRMCZKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4638403.png)

![7-cyclohexyl-5,6-dimethyl-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4638407.png)
![N~3~-(1,3-BENZOTHIAZOL-2-YL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4638415.png)
![N-(4-methoxybenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4638419.png)
![methyl 3-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B4638430.png)


![3-[4-(Diethylsulfamoyl)phenyl]propanamide](/img/structure/B4638444.png)

![2-[(2-methoxyethyl)sulfanyl]-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B4638465.png)

![4-[(5-chloro-2-thienyl)methyl]-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4638477.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[(5-methyl-2-furyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4638489.png)
